

An In-depth Technical Guide to 2-Bromo-N-(P-toluenesulfonyl)pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-N-(P-toluenesulfonyl)pyrrole
Cat. No.:	B1334421

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of **2-Bromo-N-(P-toluenesulfonyl)pyrrole**. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. This compound serves as a stable and versatile intermediate for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

2-Bromo-N-(p-toluenesulfonyl)pyrrole is a white to light yellow crystalline solid at room temperature.^{[1][2]} It is stable indefinitely under ambient conditions, making it a robust derivative of the less stable 2-bromopyrrole.^{[2][3]} It is generally soluble in most organic solvents, including methanol, ethanol, and chloroform.^[1]

Table 1: Physical and Chemical Properties of **2-Bromo-N-(P-toluenesulfonyl)pyrrole**

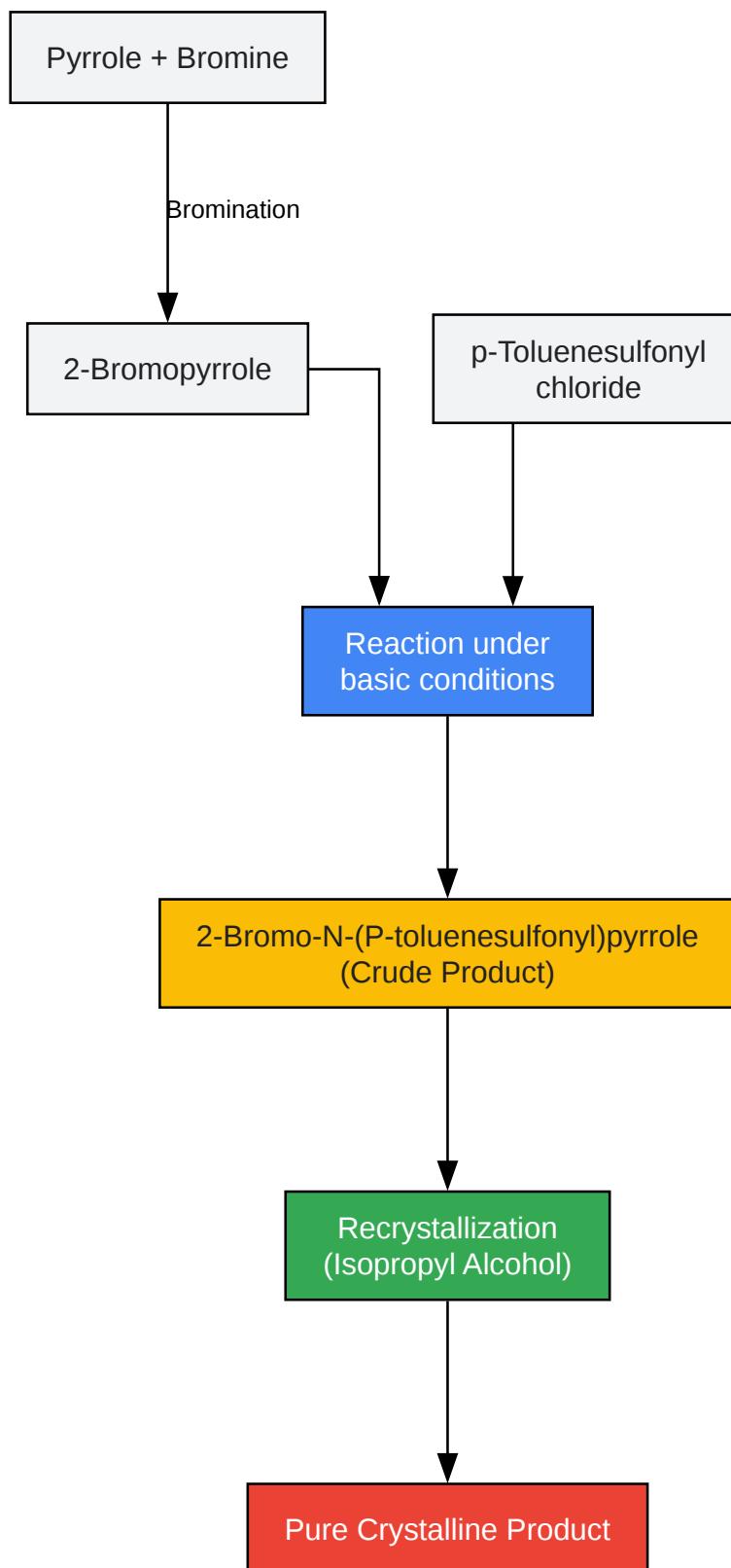
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂ S	[1][4]
Molecular Weight	300.17 g/mol	[1][4][5]
Melting Point	102-106 °C	[1][2]
Boiling Point	426.9 ± 47.0 °C (Predicted)	[1]
Appearance	White to light yellow crystalline solid	[1][2]
CAS Number	290306-56-8	[1][5][6]
Solubility	Soluble in methanol, ethanol, chloroform	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Bromo-N-(P-toluenesulfonyl)pyrrole**. The following data has been reported for the compound in Chloroform-d (CDCl₃).[2]

Table 2: Spectroscopic Data for **2-Bromo-N-(P-toluenesulfonyl)pyrrole**

Technique	Data	Source(s)
¹ H NMR (300 MHz, CDCl ₃)	δ = 2.43 (s, 3H), 6.23-6.29 (m, 2H), 7.32 (d, J = 8.3 Hz, 2H), 7.46 (dd, J = 2.0, 3.5 Hz, 1H), 7.81 (d, J = 8.4 Hz, 2H)	[2]
¹³ C NMR (75.5 MHz, CDCl ₃)	δ = 21.7, 112.5, 113.5, 117.9, 124.2, 127.8, 129.9, 135.1, 145.5	[2]
Mass Spectrometry (EI)	m/z (%) = 301 (27), 299 (28) [M+], 155 (56), 91 (100)	[2]

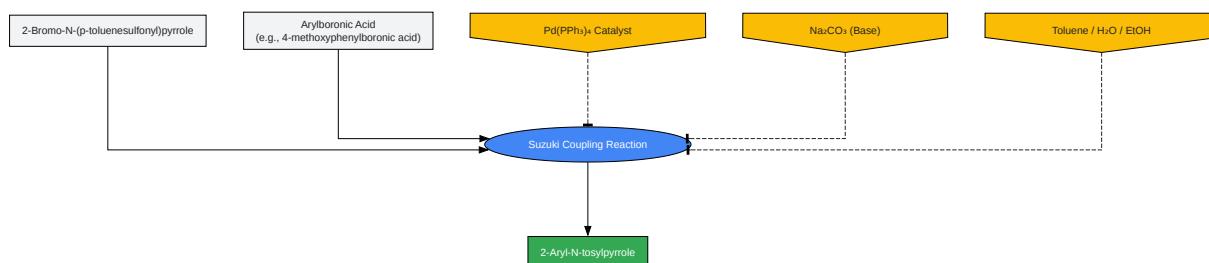

Experimental Protocols

Detailed experimental procedures for the synthesis of **2-Bromo-N-(P-toluenesulfonyl)pyrrole** and its subsequent use in Suzuki coupling reactions are outlined below.

The compound is prepared in high yield through a two-step process involving the bromination of pyrrole, followed by the sulfonylation of the nitrogen atom.[2]

Protocol:

- **Bromination of Pyrrole:** This initial step involves the reaction of pyrrole with a brominating agent, such as N-bromosuccinimide (NBS), to form 2-bromopyrrole.[1][7] This reaction is typically performed at low temperatures (-78°C) in an anhydrous solvent like THF or DCM to favor monobromination.[7]
- **N-Sulfonylation:** The crude 2-bromopyrrole is then reacted with p-toluenesulfonyl chloride in the presence of a base.[1]
- **Workup and Purification:** The resulting mixture is subjected to an aqueous workup. The organic layer is dried over magnesium sulfate ($MgSO_4$) and concentrated under vacuum to yield a light brown solid.[2]
- **Recrystallization:** The crude solid is recrystallized from isopropyl alcohol to afford **2-Bromo-N-(p-toluenesulfonyl)pyrrole** as a white crystalline solid, typically in yields around 80%. [2]


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromo-N-(P-toluenesulfonyl)pyrrole**.

2-Bromo-N-(p-toluenesulfonyl)pyrrole is an excellent substrate for Suzuki coupling reactions, enabling the formation of C-C bonds to create 2-arylpyrroles.[2][3]

Protocol for Synthesis of 2-(4-methoxyphenyl)-N-tosylpyrrole:

- Catalyst Preparation: A mixture of $\text{Pd}(\text{PPh}_3)_4$ (0.020 g, 0.02 mmol) and distilled toluene (4.4 mL) is stirred under an inert atmosphere for 5 minutes at ambient temperature.[2]
- Reagent Addition: **2-Bromo-N-(p-toluenesulfonyl)pyrrole** (0.470 g, 1.6 mmol) is added as a solid, followed by a solution of Na_2CO_3 (0.256 g, 2.4 mmol) in 2.2 mL of H_2O .[2]
- Boronic Acid Addition: A solution of 4-methoxyphenylboronic acid (0.250 g, 1.6 mmol) in 3 mL of 95% EtOH is added to the reaction mixture.[2]
- Reaction: The mixture is heated and stirred according to the specific requirements of the Suzuki coupling reaction until completion, monitored by techniques like TLC.
- Purification: Following workup, the crude product is recrystallized from 2-propanol to yield the pure 2-(4-methoxyphenyl)-N-tosylpyrrole as a white crystalline solid.[2]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Suzuki coupling using the title compound.

Safety Information

2-Bromo-N-(p-toluenesulfonyl)pyrrole is considered an irritant to the eyes, respiratory system, and skin.^[1] When handling this compound, appropriate personal protective equipment, including gloves and protective clothing, should be worn.^[1] Operations should be conducted in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-BROMO-1-(P-TOLUENESULFONYL)PYRROLE 9& | 290306-56-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-N-(P-toluenesulfonyl)pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1334421#physical-properties-of-2-bromo-n-p-toluenesulfonyl-pyrrole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com